molecular formula C13H14F3NO B2502012 N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2325237-16-7

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B2502012
CAS RN: 2325237-16-7
M. Wt: 257.256
InChI Key: CUIQRTJNSSZKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide is a compound that is likely to possess a cyclopropane core, a common structural motif in medicinal chemistry due to its unique chemical and physical properties. The trifluoromethyl group attached to the phenyl ring suggests the molecule could exhibit increased metabolic stability and lipophilicity, which are desirable traits in drug design. Although the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of similar compounds are discussed, which can give insights into the properties and reactivity of N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide.

Synthesis Analysis

The synthesis of related cyclopropane derivatives is described in the first paper, where a dianion of 2-(phenylthio)cyclopropanecarboxamide is generated and then reacted with various electrophiles to yield cyclopropanes with high stereoselectivity . This method could potentially be adapted for the synthesis of N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide by choosing appropriate electrophiles and reaction conditions to introduce the trifluoromethylphenyl group and the cyclopropyl moiety.

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of a different propanamide derivative using NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide, ensuring the correct stereochemistry and confirming the presence of functional groups.

Chemical Reactions Analysis

The third paper discusses a tandem addition/cyclization reaction involving trifluoromethyl N-acylhydrazones . While this reaction does not directly pertain to the synthesis of N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide, it highlights the reactivity of trifluoromethyl groups in cyclization reactions, which could be relevant when considering the chemical reactions that N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide can be inferred from the properties of similar compounds. The presence of a trifluoromethyl group is likely to increase the compound's lipophilicity and could affect its boiling point, melting point, and solubility . The cyclopropane ring may confer rigidity to the molecule, influencing its conformational stability and possibly its reactivity . The exact properties would need to be determined experimentally using techniques such as those described in the second paper .

Scientific Research Applications

Synthetic Chemistry Methodologies

  • Efficient Synthesis of Cyclopropanes : Research highlights the development of stereoselective synthesis techniques for functionalized cyclopropanes, a structural motif prevalent in numerous bioactive molecules. The cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium in THF-TMEDA leads to the production of new dianions, which can react with various electrophiles to yield cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).
  • Cobalt-Catalyzed Cyclopropanation : A strategy for the preparation of cyclopropane-containing lead-like compounds, fragments, and building blocks utilizing cobalt-catalyzed cyclopropanation has been developed. This process enables the generation of diverse scaffolds suitable for drug discovery (Chawner, Cases-Thomas, & Bull, 2017).

Drug Metabolism and Pharmacokinetics

  • Metabolism of Anti-Prostate Cancer Drugs : Studies have identified new metabolites of flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment, including N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, which is detected mostly as conjugates in urine. These findings contribute to understanding the drug's metabolic pathways and potential mechanisms of hepatotoxicity (Goda et al., 2006).
  • Selective Androgen Receptor Modulators (SARMs) : Research on S-1, a potent SARM, explores its pharmacokinetics and metabolism in rats, highlighting its low clearance, moderate volume of distribution, and extensive metabolization. This work supports the development of SARMs for treating androgen-dependent diseases (Wu et al., 2006).

Quantum Chemical Studies

  • Anti-Prostatic Carcinoma Drug Analysis : Quantum chemical studies on bicalutamide, an oral medication for prostate cancer, have been conducted to understand its steric energy and favorable conformation for blocking androgen receptors. These studies use ArgusLab software for visualization and energy evaluation (Otuokere & Amaku, 2015).

Radiosynthesis for Imaging

  • Prostate Cancer Imaging : The development of carbon-11-labeled propanamide derivatives as SARM radioligands for positron emission tomography (PET) imaging of prostate cancer signifies advancements in targeting androgen receptors for diagnostic purposes (Gao et al., 2011).

Safety And Hazards

The safety and hazards of “N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide” are not known from the available information .

properties

IUPAC Name

N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)10-4-1-9(2-5-10)3-8-12(18)17-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIQRTJNSSZKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide

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